1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of carbazole derivatives, which are recognized for their diverse biological activities and utility in various scientific fields.
The compound is synthesized through a series of chemical reactions involving carbazole and dibenzylamine derivatives. It is primarily produced in laboratory settings and may have industrial applications depending on its properties and reactivity.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol can be classified as:
The synthesis of 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol generally involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pressure, as well as the use of catalysts to enhance yield and purity. Industrial production might involve batch processes optimized for large-scale synthesis.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol has a complex molecular structure characterized by:
Property | Value |
---|---|
CAS Number | 5757-19-7 |
InChI | InChI=1S/C29H28N2O/c32... |
InChI Key | MAIAKFREYFMMMC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
The structure features a central propanol chain connected to a carbazole moiety and a dibenzylamino group, contributing to its chemical reactivity and biological activity.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol can undergo various chemical reactions:
For these reactions, typical reagents include:
The mechanism of action for 1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol involves its interaction with biological targets:
The compound exhibits typical physical properties associated with organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
The chemical properties include:
These properties make it suitable for further functionalization in synthetic chemistry.
1-Carbazol-9-yl-3-dibenzylamino-propan-2-ol has several notable applications:
The versatility of this compound highlights its importance in advancing research across various scientific domains.
CAS No.: 34730-78-4
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 93527-39-0
CAS No.: 7045-51-4